1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Description

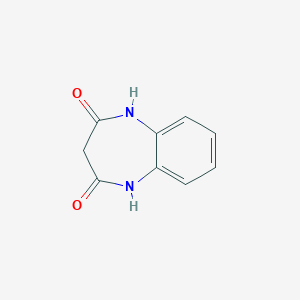

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydro-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFHOAZOCIELCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198073 | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49799-48-6 | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049799486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49799-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F295F23IHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

Abstract

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, a key heterocyclic scaffold, represents a privileged structure in the landscape of medicinal chemistry. This guide provides an in-depth analysis of its core chemical properties, synthesis, and reactivity. As the parent structure for clinically significant drugs such as the anticonvulsant and anxiolytic agent Clobazam, a thorough understanding of this molecule is paramount for researchers in drug discovery and development.[1] This document synthesizes field-proven insights and experimental data to serve as a comprehensive technical resource for scientists and researchers. We will explore its synthetic pathways, delve into its spectroscopic signature, and map its chemical reactivity, providing a foundational understanding for the design of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound core is a bicyclic heterocyclic system where a benzene ring is fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 5.[2][3] This specific arrangement distinguishes it from the more common 1,4-benzodiazepines and is crucial to its unique pharmacological profile.[4] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticonvulsant, anxiolytic, sedative, hypnotic, anti-inflammatory, analgesic, antibacterial, and antifungal properties.[1][2][3]

The therapeutic relevance of this class of compounds is exemplified by Clobazam, a 1,5-benzodiazepine used for treating anxiety and seizures.[4] The inherent structural features of the this compound molecule make it a versatile synthon for the creation of more complex fused-ring systems like triazolo-, oxazolo-, and furano-benzodiazepines, further expanding its utility in drug discovery.[1]

Table 1: Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 49799-48-6 | [1][5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [5][6] |

| Molecular Weight | 176.17 g/mol | [1][5] |

| IUPAC Name | 1,5-dihydro-1,5-benzodiazepine-2,4-dione | [5] |

| InChI Key | UNFHOAZOCIELCW-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanism

The most prevalent and direct method for constructing the this compound scaffold is the acid-catalyzed cyclo-condensation of o-phenylenediamine with a suitable malonic acid derivative, such as malonic acid itself or its esters.[1] This approach is valued for its efficiency and versatility, allowing for the synthesis of a diverse range of substituted analogs.[1]

General Synthetic Protocol: Condensation of o-Phenylenediamine and Malonic Acid

This protocol describes a foundational method for the synthesis of the title compound. The choice of an acid catalyst is critical for promoting both the initial amide formation and the subsequent intramolecular cyclization.

Step 1: Amide Formation. o-Phenylenediamine is reacted with malonic acid in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of malonic acid to form an intermediate N-(2-aminophenyl)malonamic acid.

Step 2: Intramolecular Cyclization. Upon heating, typically in an acidic medium, the remaining free amino group of the intermediate attacks the terminal carboxylic acid group, leading to the elimination of a second water molecule and the formation of the seven-membered diazepine ring.

Experimental Causality: The use of an acid catalyst, such as p-toluenesulfonic acid or even hydrochloric acid, protonates the carbonyl oxygen of the malonic acid derivative, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. The subsequent heating provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction towards the thermodynamically stable benzodiazepine ring system.

Caption: General workflow for the synthesis of the 1H-1,5-benzodiazepine-2,4-dione core.

An alternative strategy involves starting with substituted o-nitroanilines. This route requires an initial reduction of the nitro group to an amine, followed by reaction with a malonic acid derivative and subsequent cyclization, providing access to analogs that may not be readily available from the corresponding diamine.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.[7][8] The following tables summarize the expected spectral data for the parent compound based on its structure and data from related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the core structure. The proton (¹H) NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons at the 3-position, and the N-H protons of the amide groups. The carbon (¹³C) NMR will confirm the presence of carbonyl carbons and the distinct aromatic and aliphatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.0 - 7.5 | m | 4H | Ar-H |

| Methylene | ~3.4 | s | 2H | C3-H ₂ |

| Amide | 8.5 - 10.5 | br s | 2H | N1-H , N5-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl | ~168 | C =O (C2, C4) | ||

| Aromatic | 120 - 140 | Ar-C | ||

| Methylene | ~40 | C 3 |

Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups, particularly the N-H and C=O stretching vibrations characteristic of the dione structure.[8][9]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Strong, Broad | N-H Stretch (Amide) |

| 1700 - 1650 | Strong, Sharp | C=O Stretch (Amide Carbonyl) |

| 1610 - 1580 | Medium | C=C Stretch (Aromatic) |

| 1450 - 1400 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 176.[5]

Chemical Reactivity and Functionalization

The this compound scaffold possesses several reactive sites, making it an excellent template for chemical modification. The reactivity can be targeted at the amide nitrogens, the active methylene group at the C3 position, and the fused aromatic ring.

-

N-Alkylation/Acylation: The amide protons on N1 and N5 are acidic and can be deprotonated by a suitable base. The resulting anions are nucleophilic and can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N,N'-disubstituted derivatives. This is a key step in the synthesis of drugs like Clobazam, which involves methylation.[7][10]

-

C3-Functionalization: The methylene protons at the C3 position are flanked by two carbonyl groups, rendering them acidic and susceptible to deprotonation. The resulting carbanion can participate in various carbon-carbon bond-forming reactions.

-

Aromatic Electrophilic Substitution: The fused benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation, allowing for modification of the aromatic portion of the molecule.

-

Hydrolysis: Under strong acidic or basic conditions, the amide bonds can be hydrolyzed, leading to the opening of the seven-membered ring.[11]

Caption: Key reactive sites on the 1H-1,5-benzodiazepine-2,4-dione scaffold.

Conclusion and Future Outlook

This compound is a cornerstone of heterocyclic chemistry with profound implications for drug development. Its straightforward synthesis and the presence of multiple, distinct reactive sites provide a robust platform for combinatorial chemistry and the generation of diverse molecular libraries. The extensive research into its derivatives has already yielded clinically vital medicines and continues to be a fertile ground for discovering novel agents targeting a wide array of diseases.[2][12] Future research will likely focus on leveraging this scaffold to develop more selective and potent therapeutic agents with improved pharmacokinetic profiles and reduced side effects. The exploration of its derivatives as fluorescent probes and sensors also represents an exciting and emerging area of application.[1]

References

-

Clobazam - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

CLOBAZAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). PharmaCompass. [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.). International Science Community Association. [Link]

-

Kandri Rodi, Y., & Essassi, E. M. (2024). REACTIVITY AND FUNCTIONALIZATION OF 1,5-BENZODIAZEPINE-2,4- DIONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 23(2). [Link]

-

Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. (2017, December 1). Pharmaceutical and Biosciences Journal. [Link]

-

Peng, C., et al. (2021). Improved Synthetic Process of Clobazam. Chinese Journal of Pharmaceuticals, 52(7), 891-894. [Link]

-

Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022, August 5). International Journal of Health and Clinical Research. [Link]

- CN106749052A - The preparation method of Clobazam. (n.d.).

-

LES 1,5-BENZODIAZEPINE-2,4-DIONES : SYNTHESE, REACTIVITE, PROPRIETES PHYSICO-CHIMIQUES ET BIOLOGIQUES. (n.d.). Moroccan Journal of Heterocyclic Chemistry. [Link]

-

This compound, 8-chloro-1-phenyl-. (n.d.). NIST WebBook. [Link]

-

Kandri Rodi, Y., & Essassi, E. M. (2024). reactivity and functionalization of 1,5-benzodiazepine-2,4- dione derivatives. ResearchGate. [Link]

-

A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (n.d.). Taylor & Francis Online. [Link]

-

1, 5-Benzodiazepines: A Review Update. (2015, September 14). International Journal of Chemical Studies. [Link]

-

1H,3H,5H-1,5-benzodiazepine-2,4-dione. (n.d.). SpectraBase. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and Reactivity of 2,3-Dihydro-1H-2,3-benzodiazepine-1,4(5H)-dione. (2025, August 10). ResearchGate. [Link]

-

Kandri Rodi, Y., & Essassi, E. M. (2025). synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. ResearchGate. [Link]

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzodiazepine. (n.d.). Wikipedia. [Link]

-

This compound, 8-chloro-1-phenyl-. (n.d.). NIST WebBook. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (n.d.). MDPI. [Link]

-

Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD. [Link]

-

Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)-. (n.d.). NIST WebBook. [Link]

-

¹H NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1, 5-benzodiazepine (1). (n.d.). ResearchGate. [Link]

-

One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (n.d.). JOCPR. [Link]

-

BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. (n.d.). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C9H8N2O2 | CID 283534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone | MDPI [mdpi.com]

- 9. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106749052A - The preparation method of Clobazam - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

This compound, identified by the CAS number 49799-48-6 , represents a foundational heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This seven-membered diazepine ring fused to a benzene ring is not merely a synthetic curiosity; it is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This versatility has established the 1,5-benzodiazepine core as a key synthon for generating a diverse array of pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticonvulsant, anxiolytic, sedative, anti-inflammatory, and even anticancer properties.[1][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and its pivotal role as a precursor to clinically relevant therapeutics, such as the anxiolytic and anticonvulsant drug Clobazam.[1][4]

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. The fundamental properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 49799-48-6 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| IUPAC Name | 1,5-dihydro-1,5-benzodiazepine-2,4-dione | [2] |

| Synonyms | NSC 138394 | [2] |

| InChI Key | UNFHOAZOCIELCW-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insight

The construction of the this compound core is most commonly achieved through a cyclocondensation reaction. This approach is valued for its directness and versatility, allowing for the synthesis of a wide array of derivatives by modifying the starting materials.[1][5]

Primary Synthetic Route: Cyclocondensation of o-Phenylenediamine

The most prevalent and established method involves the reaction of an o-phenylenediamine with a malonic acid derivative.[1][5] The choice of malonic acid derivative and the reaction conditions can be tailored to optimize yields and introduce specific substituents onto the benzodiazepine scaffold.[1]

Caption: General workflow for the synthesis of the 1,5-benzodiazepine-2,4-dione core.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis, adapted from methodologies described in the literature.[5]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and malonic acid (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as 4N hydrochloric acid or a high-boiling point solvent like xylene. The choice of an acidic medium facilitates the initial amide bond formation and subsequent cyclization.

-

Reaction Conditions: Heat the mixture to reflux (typically 125-130°C) for a period of 30 minutes to 3 hours.[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If an acidic medium was used, the product may precipitate. The crude product can be collected by filtration.

-

Purification: The collected solid is then washed with cold water and diethyl ether to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Note: The use of a molar excess of the malonic acid derivative ensures the complete consumption of the more valuable o-phenylenediamine. Refluxing provides the necessary activation energy for both the initial acylation and the final intramolecular cyclization, which involves the elimination of water to form the stable seven-membered ring.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system, where data from each technique corroborates the others to definitively identify the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the parent compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring (typically in the δ 6.5-7.5 ppm region), the methylene protons (-CH₂-) of the diazepine ring (around δ 2.0-3.5 ppm), and the N-H protons (which can be broad and appear over a wide chemical shift range, often δ 8.0-11.0 ppm).[6][7]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the two carbonyl carbons (C=O) in the δ 165-175 ppm range, the aromatic carbons, and the aliphatic methylene carbon of the diazepine ring.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the amine N-H bonds.

-

C=O Stretching: Strong, sharp absorption bands around 1650-1700 cm⁻¹ characteristic of the amide carbonyl groups.[6]

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound, the mass spectrum would show a molecular ion peak (M+) at m/z = 176, corresponding to the molecular weight of C₉H₈N₂O₂.[1][6] High-resolution mass spectrometry (HRMS) can further confirm the molecular formula with high accuracy.

Medicinal Chemistry Relevance and Applications

The 1,5-benzodiazepine-2,4-dione scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS) and beyond.[1] Its derivatives are known to modulate the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain, leading to their anxiolytic and anticonvulsant effects.[1]

Caption: The 1,5-benzodiazepine-2,4-dione core as a scaffold for diverse biological activities.

-

CNS Depressants: As a class, these compounds are recognized for their sedative, hypnotic, anxiolytic, and anticonvulsant properties. Clobazam (marketed as Onfi, Frisium) is a prominent example of a 1,5-benzodiazepine derivative used clinically for treating anxiety and seizures.[1][4]

-

Anticancer Activity: A growing body of research has identified the 1,5-benzodiazepine-2,4-dione core as a promising scaffold for developing new anticancer agents.[1] Certain derivatives have demonstrated in vitro cytotoxicity against various human cancer cell lines, including lung, breast, and colon carcinoma.[1][3]

-

Antimicrobial Agents: Derivatives have also shown potential as antibacterial and antifungal agents, expanding the therapeutic scope of this versatile scaffold.[1]

-

Other Applications: Beyond these roles, the scaffold has been explored for developing cholecystokinin (CCK) receptor antagonists, HIV inhibitors, and even fluorescent probes due to the unique photophysical properties of some derivatives.[1]

Conclusion

This compound is far more than a simple heterocyclic compound. It is a validated and highly valuable privileged scaffold in medicinal chemistry. Its straightforward and versatile synthesis, coupled with the broad and potent biological activities of its derivatives, ensures its continued relevance in drug discovery and development. The ability to systematically modify the core structure allows researchers to fine-tune pharmacological properties, leading to the creation of novel therapeutics for a wide range of diseases, from neurological disorders to cancer.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound, 8-chloro-1-phenyl-. NIST Chemistry WebBook. [Link]

-

This compound, 8-chloro-1-phenyl-. NIST Chemistry WebBook. [Link]

-

This compound | C9H8N2O2 | CID 283534. PubChem, National Institutes of Health. [Link]

-

One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]

-

8-Chloro-1-(4-hydroxyphenyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione. CAS Common Chemistry. [Link]

-

Clobazam | C16H13ClN2O2 | CID 2789. PubChem, National Institutes of Health. [Link]

-

UNII - 2MRO291B4U. FDA Global Substance Registration System. [Link]

-

Synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. ResearchGate. [Link]

-

BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. ResearchGate. [Link]

-

Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. ResearchGate. [Link]

-

Synthesis of some 1H-1,5-benzodiazepine Series Containing Chromene Ring from α,β-Unsaturated Ketones of 6-Acetyl-5-Hydroxy-4-Methylcoumarin. PubMed. [Link]

-

SYNTHESIS OF 1,5-BENZODIAZEPINE DERIVATIVES CATALYSED BY ZINC CHLORIDE. HETEROCYCLES. [Link]

-

1H,3H,5H-1,5-benzodiazepine-2,4-dione. SpectraBase. [Link]

-

The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. [Link]

-

Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Publishing. [Link]

-

A 13C‐NMR assignment study of a series of 2,3,4,5‐tetrahydro‐1‐methyl‐1H‐1,5‐benzodiazepine‐2,4‐diones. ResearchGate. [Link]

-

CLOBAZAM. Global Substance Registration System (GSRS). [Link]

-

Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. DSpace. [Link]

-

Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][9]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H8N2O2 | CID 283534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 8-chloro-1-phenyl- [webbook.nist.gov]

"molecular structure of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione"

An In-depth Technical Guide to the Molecular Structure of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

A Privileged Scaffold in Modern Medicinal Chemistry

The this compound core is a cornerstone in the field of heterocyclic chemistry and drug development. This bicyclic system, featuring a benzene ring fused to a seven-membered diazepine ring, represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, thereby exhibiting a diverse range of pharmacological activities.[1] Its significance is underscored by its role as the parent structure for clinically vital drugs, most notably Clobazam, an established anxiolytic and anticonvulsant agent.[2][3] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological effects, including sedative, hypnotic, muscle relaxant, anticancer, antiviral, and anti-inflammatory properties, making it a subject of intense research for the development of novel therapeutics.[1][4]

Part 1: Synthesis and Mechanistic Insights

The principal and most established method for synthesizing the this compound scaffold is the cyclocondensation of o-phenylenediamine with malonic acid or its derivatives.[2][5] The efficiency of this reaction is highly dependent on the conditions, such as the solvent, temperature, and catalytic agent used.

Underlying Mechanism: Cyclocondensation Pathway

The reaction proceeds through a well-understood pathway. Initially, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on a carbonyl group of malonic acid, forming an amide linkage and eliminating a molecule of water. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carboxylic acid function, leading to the formation of the seven-membered diazepine ring after a final dehydration step. Controlling the reaction conditions is critical, as variations can lead to the formation of side products like benzimidazoles.[6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione and its Derivatives in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 1,5-Benzodiazepines

The 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione core structure is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. A prominent example is Clobazam, a 1,5-benzodiazepine recognized for its anxiolytic and anticonvulsant properties. The efficacy and delivery of such compounds are intrinsically linked to their solubility, a fundamental physicochemical property that governs their behavior in various chemical and biological systems. For researchers and professionals in drug development, a comprehensive understanding of the solubility of this benzodiazepine scaffold in a range of organic solvents is paramount for formulation design, synthesis, purification, and analytical method development.

This technical guide provides a detailed exploration of the solubility of this compound, with a primary focus on its well-studied derivative, Clobazam. We will delve into both qualitative and quantitative solubility data, present a rigorous experimental protocol for its determination, and discuss the underlying principles that dictate its dissolution in various organic media.

Understanding Solubility: A Multifaceted Physicochemical Property

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is influenced by a delicate interplay of factors including the chemical structures of the solute and solvent, temperature, and pressure. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.

For a complex organic molecule like this compound, its polarity is determined by the presence of both nonpolar (benzene ring) and polar (amide and ketone functional groups) moieties. The solubility in a particular organic solvent will therefore depend on the solvent's ability to interact favorably with these different parts of the molecule through various intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Quantitative and Qualitative Solubility Profile of Clobazam

Clobazam, with the chemical name 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, serves as our primary model for understanding the solubility of this class of compounds. The available data, both qualitative and quantitative, provides a valuable framework for solvent selection in various applications.

| Solvent | Type | Solubility (at ambient temperature) | Citation |

| Water | Protic | 188 mg/L (Slightly soluble) | [1] |

| Methylene Chloride | Aprotic | Freely Soluble | [2][3] |

| Dimethylformamide (DMF) | Aprotic | 30 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 30 mg/mL | [4] |

| Ethanol | Protic | 10 mg/mL (Sparingly soluble) | [2][4] |

| Acetonitrile | Aprotic | Soluble (at least 1 mg/mL) |

Note: "Freely soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards. The quantitative data provides more precise measurements.

The data clearly indicates that Clobazam, and by extension the this compound scaffold, exhibits significantly higher solubility in organic solvents compared to water. The high solubility in polar aprotic solvents like DMF and DMSO, as well as the chlorinated solvent methylene chloride, is noteworthy. The moderate solubility in ethanol, a polar protic solvent, highlights the nuanced nature of solvent-solute interactions.

Experimental Protocol for Determining Thermodynamic Solubility

To ensure scientific integrity and reproducibility, a standardized and robust methodology for determining solubility is essential. The equilibrium or "shake-flask" method is the gold standard for measuring thermodynamic solubility. This protocol outlines the key steps involved in this process.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid this compound derivative to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, fine-pore filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of the Dissolved Solute:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.

-

Analytical Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high specificity and accuracy.

-

Mobile Phase: A common mobile phase for Clobazam analysis is a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Column: A C18 reversed-phase column is typically used.

-

Detection: UV detection at approximately 230 nm is suitable for Clobazam.

-

Quantification: A calibration curve should be prepared using standard solutions of the compound of known concentrations to accurately determine the concentration in the sample.

-

-

UV-Visible Spectrophotometry: A simpler and faster method, suitable for high-throughput screening.

-

Wavelength of Maximum Absorbance (λmax): For Clobazam in a methanol-water mixture, the λmax is around 230 nm.

-

Quantification: A calibration curve of absorbance versus concentration of standard solutions is required for accurate quantification.

-

Diagram of the Analytical Quantification Workflow

Caption: Analytical workflows for quantifying dissolved solute.

Discussion and Future Perspectives

The solubility data and experimental protocols presented in this guide provide a solid foundation for working with this compound and its derivatives. The high solubility in polar aprotic solvents like DMF and DMSO suggests their utility in reaction chemistry and for preparing concentrated stock solutions. The moderate solubility in ethanol is relevant for formulation development, as ethanol is a pharmaceutically acceptable solvent. The very low aqueous solubility underscores the challenges in developing aqueous formulations and highlights the importance of solubility enhancement techniques.

Future research in this area could focus on expanding the quantitative solubility database to a wider array of organic solvents, including those with varying polarities and hydrogen bonding capabilities. Investigating the effect of temperature on solubility would also provide valuable thermodynamic data, allowing for a more profound understanding of the dissolution process. Furthermore, the development of predictive computational models for the solubility of this class of compounds could accelerate the drug development process by reducing the need for extensive experimental screening.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is indispensable for its successful application in research and drug development. This guide has provided a compilation of available solubility data for the key derivative Clobazam, a detailed and robust experimental protocol for solubility determination, and an overview of the analytical techniques for quantification. By leveraging this information, researchers and scientists can make more informed decisions regarding solvent selection, formulation strategies, and analytical method development, ultimately facilitating the advancement of new and improved therapies based on this important class of compounds.

References

- Dhana Sree, M., Reehana, S., & Aravind, G. (2012). Analytical Method Development and Validation of Clobazam by using Uv Spectrophotometric Method. The Experiment, 1(1), 22-28.

- Jat, R. K., Chhipa, R. C., & Sharma, S. (2011). Quantitative Estimation of Clobazam in Bulk drug and tablets. International Journal of ChemTech Research, 3(1), 200-204.

-

FDA. (2012). Center for Drug Evaluation and Research, Application Number: 203993Orig1s000, Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

-

FDA. (2018). Center for Drug Evaluation and Research, Application Number: 210833Orig1s000, Quality Review(s). [Link]

- Reddy, B. C., & Reddy, G. S. (2014).

- Dhana Sree, M., Reehana, S., & Aravind, G. (2012). Analytical Method Development and Validation of Clobazam by using Uv Spectrophotometric Method. The Experiment, 1(1), 22-28.

-

ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CLOBAZAM IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY USING SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2789, Clobazam. Retrieved from [Link]

- Ghamari, F., Amini, M., & Ghaderi, F. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Research in pharmaceutical sciences, 9(3), 195–201.

- Ghamari, F., Amini, M., & Ghaderi, F. (2014). A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. Research in pharmaceutical sciences, 9(3), 195–201.

-

Asian Journal of Research in Chemistry. (2012). A New Validated RP-HPLC Method for the Estimation of Clobazam in Tablet Dosage Form. [Link]

-

International Journal of PharmTech Research. (2010). BIOANALYTICAL METHOD DEVELOPMENT AND COMPARATIVE BIOAVAILABILITY STUDY OF CLOBAZAM TABLETS IN ALBINO RATS PLASMA USING RP-HPLC. [Link]

-

International Journal of Pharmacy. (2015). development of liquid chromatographic and visible spectrophotometric methods for the estimation of clobazam in tablet dosage forms. [Link]

- Gidal, B. E., & Tolbert, D. (2018). A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam. The journal of clinical pharmacology, 58(Suppl 1), S10–S22.

-

Wikipedia. (n.d.). Clobazam. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Estimation of Clobazam in Bulk drug and tablets. Retrieved from [Link]

-

Formulation Diary. (n.d.). Active Ingredient CLOBAZAM. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Clobazam, Clorazepate, Flurazepam and Flunitrazepam in pharmaceutical preparations. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clobazam. Retrieved from [Link]

- Gidal, B. E., & Tolbert, D. (2018). A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam. The journal of clinical pharmacology, 58(Suppl 1), S10–S22.

-

FDA. (2011). Center for Drug Evaluation and Research, Application Number: 202067Orig1s000, Chemistry Review(s). [Link]

- Kovar, K. A., & Bream, J. B. (1979). Clobazam: chemical aspects of the 1,4 and 1,5-benzodiazepines. British journal of clinical pharmacology, 7 Suppl 1, 17S–21S.

Sources

"crystal structure of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione"

An In-depth Technical Guide to the Crystal Structure of the 1,5-Benzodiazepine-2,4-dione Core

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: On the Nature of the Core Structure

In the landscape of medicinal chemistry, the 1,5-benzodiazepine scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents, most notably the anxiolytic and anticonvulsant drug Clobazam.[1] The parent compound, 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, represents the fundamental architecture from which these complex molecules are derived. Understanding its three-dimensional structure is paramount for rational drug design, as the conformation of the seven-membered diazepine ring and the spatial arrangement of its functional groups dictate its interaction with biological targets.

While a specific entry for the unsubstituted parent compound (C9H8N2O2) exists in the Cambridge Structural Database (CSD), detailed crystallographic data in publicly accessible literature is scarce.[2] To provide a robust and technically detailed guide, this whitepaper will therefore focus on the crystal structure of 1,5-dimethyl-1,5-benzodiazepin-2,4-dione (C11H12N2O2) . The addition of methyl groups at the N1 and N5 positions has a minimal steric impact on the core ring conformation, making this derivative an excellent and scientifically sound proxy for understanding the fundamental structural characteristics of the parent scaffold. The insights derived from this analysis are directly applicable to the broader class of 1,5-benzodiazepine-2,4-diones.

Synthesis and Crystallization: From Precursors to Analysable Crystals

The synthesis of the 1,5-benzodiazepine-2,4-dione core is most commonly achieved through the cyclocondensation of o-phenylenediamine with a malonic acid derivative.[3] This foundational reaction provides a versatile entry point for creating a library of derivatives.

Protocol 1: Synthesis of the 1,5-Dimethyl-Benzodiazepine-2,4-dione Scaffold

This protocol is based on established methodologies for N-alkylation of the core benzodiazepine structure.

-

Core Synthesis: React o-phenylenediamine with a suitable malonic acid derivative (e.g., malonic acid or diethyl malonate) in a high-boiling point solvent like xylene, typically under reflux conditions, to form the parent this compound.

-

N-Alkylation: To a solution of the parent dione in a polar aprotic solvent such as Dimethylformamide (DMF), add a strong base (e.g., potassium t-butoxide) to deprotonate the amide nitrogens.

-

Methylation: Introduce a methylating agent, such as methyl iodide, to the reaction mixture. The reaction is typically stirred for 24 hours at room temperature to ensure complete dimethylation at the N1 and N5 positions.

-

Purification: After the reaction, the mixture is filtered, and the solvent is evaporated. The resulting crude product is then purified.

The Critical Step: Achieving Single-Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is the most crucial and often challenging step. The choice of solvent is paramount and is determined empirically.

-

Causality in Solvent Selection: The ideal solvent system for crystallization will dissolve the compound when heated but allow it to slowly precipitate out as the solution cools, forming a well-ordered crystal lattice rather than an amorphous powder. For many benzodiazepine derivatives, slow evaporation from a solution in solvents like ethanol, or a mixture such as toluene-chloroform, has proven effective.[2]

-

Self-Validating Protocol:

-

Dissolve the purified 1,5-dimethyl-benzodiazepin-2,4-dione in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Ensure the compound is fully dissolved to achieve a saturated solution.

-

Cover the container with a perforated film (e.g., Parafilm) to allow for very slow evaporation.

-

Leave the solution undisturbed in a vibration-free environment for several days to weeks.

-

Validation is visual: The formation of clear, well-defined single crystals indicates success.

-

Crystallographic Analysis: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.[4] The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

Workflow for Crystal Structure Determination

Caption: Workflow from crystal growth to final structural model.

Experimental Protocol for Data Collection

-

Crystal Selection & Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer (e.g., a Bruker APEXII CCD) and cooled under a stream of nitrogen (typically to 150 K) to minimize thermal vibrations.[2]

-

Unit Cell Determination: The instrument collects a series of diffraction images from which the unit cell dimensions are calculated.

-

Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw data is processed to correct for experimental factors (e.g., absorption) and to integrate the reflection intensities.[2]

-

Structure Solution and Refinement: The phase problem is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map. This model is then refined (e.g., with SHELXL) to best fit the experimental data, yielding the final, precise atomic coordinates.[2]

Structural Insights: The 1,5-Dimethyl-1,5-Benzodiazepin-2,4-dione Architecture

The analysis of 1,5-dimethyl-1,5-benzodiazepin-2,4-dione provides key insights into the conformational properties of the core scaffold.

Crystallographic Data Summary

The data presented below is for the representative compound, 1,5-dimethyl-1,5-benzodiazepin-2,4-dione.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 8.144(2) Å |

| b | 13.315(2) Å |

| c | 8.996(2) Å |

| α, β, γ | 90° |

| Volume | 975.5(4) ų |

| Z (Molecules/Cell) | 4 |

| R-factor | 0.043 |

Conformational Analysis

The most significant structural feature of the 1,5-benzodiazepine-2,4-dione core is the conformation of the seven-membered diazepine ring.

-

Boat Conformation: Across numerous derivatives, this ring system consistently adopts a boat-shaped conformation .[2] In this arrangement, the fused benzene ring forms a relatively planar segment, while the rest of the seven-membered ring puckers out of this plane.

-

Symmetry and Puckering: In the case of the 1,5-dimethyl derivative, the molecule possesses mirror symmetry within the crystal lattice. In other, less symmetrical derivatives, the boat can be slightly twisted. The prow of the boat is typically defined by the methylene carbon atom (C3), while the stern is formed by the carbon atoms of the fused benzene ring.[2]

Caption: Simplified representation of the boat conformation.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors on the N1 and N5 atoms (due to methylation), the crystal packing of the 1,5-dimethyl derivative is governed by weaker intermolecular forces. In derivatives where the N-H protons are present, hydrogen bonding plays a dominant role. For example, in some structures, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers which then stack into layers. This hydrogen bonding potential is a critical consideration for drug development, as it influences solubility and receptor binding.

Implications for Drug Development

A detailed understanding of the crystal structure of the 1,5-benzodiazepine-2,4-dione core is not merely an academic exercise; it is a cornerstone of modern drug design.

-

Structure-Activity Relationships (SAR): The boat conformation creates distinct pseudo-axial and pseudo-equatorial positions for substituents. Knowing the precise geometry allows medicinal chemists to strategically place functional groups to optimize interactions with a target receptor, such as the GABA-A receptor, enhancing potency and selectivity.

-

Pharmacophore Modeling: The crystal structure provides the exact distances and angles between key pharmacophoric features (e.g., aromatic ring, hydrogen bond acceptors). This information is used to build computational models for virtual screening of new potential drug candidates.

-

Physicochemical Properties: Crystal packing and intermolecular forces, revealed by XRD, directly influence critical properties like solubility and melting point. For instance, strong hydrogen bonding networks can lead to lower solubility, a key challenge in the bioavailability of benzodiazepines that can be addressed through formulation strategies like co-crystallization.

References

-

Négrier, Ph., Mondieig, D., Léger, J. M., & Baouid, A. (2006). Crystal Structure of 1,5-Dimethyl-benzodiazepin-2,4-dione. Analytical Sciences: X-ray Structure Analysis Online, 22, x175-x176. [Link]

-

El Assyry, A., et al. (2015). Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o83–o84. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kouache, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1686–1690. [Link]

-

Frutos, M., et al. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy. Pharmaceutics, 12(7), 648. [Link]

-

Kandri Rodi, Y. (2024). synthetic approaches to 1,5-benzodiazepine-2,4-dione derivatives: a review. Journal Marocain de Chimie Hétérocyclique. [Link]

-

Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

Sources

The Pharmacological Landscape of 1,5-Benzodiazepine-2,4-diones: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among its various derivatives, the 1,5-benzodiazepine-2,4-dione core has emerged as a particularly fruitful template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of 1,5-benzodiazepine-2,4-diones, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse pharmacological activities, underlying mechanisms of action, and structure-activity relationships, offering field-proven insights to guide future drug discovery efforts.

Introduction: The Versatility of the 1,5-Benzodiazepine-2,4-dione Scaffold

The benzodiazepine nucleus is a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable range of pharmacological effects.[1] While the 1,4-benzodiazepines are widely recognized for their anxiolytic, sedative, and anticonvulsant properties, the isomeric 1,5-benzodiazepine framework has garnered significant attention for its distinct and diverse biological profile.[2][3] Specifically, the 1,5-benzodiazepine-2,4-dione moiety, characterized by a seven-membered diazepine ring fused to a benzene ring with carbonyl groups at positions 2 and 4, serves as a versatile scaffold for generating compounds with a wide array of therapeutic applications. These applications span from central nervous system (CNS) modulation to antimicrobial and anticancer activities.[1] This guide will explore the multifaceted pharmacological properties of this intriguing class of compounds.

Synthetic Pathways to 1,5-Benzodiazepine-2,4-diones

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. Fortunately, 1,5-benzodiazepine-2,4-diones can be synthesized through several efficient and adaptable methods. The most common approach involves the condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents.[4][5]

General Synthesis Workflow

A typical synthetic route is outlined below. The choice of catalyst and reaction conditions can be optimized to improve yields and purity.

Figure 1: General synthetic workflow for 1,5-benzodiazepine-2,4-diones.

Step-by-Step Protocol: Synthesis using H-MCM-22 Catalyst

This protocol is adapted from a method utilizing a reusable solid acid catalyst, which offers advantages in terms of environmental impact and ease of workup.[4]

-

Reactant Preparation: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and a suitable ketone (2.5 mmol).

-

Catalyst and Solvent Addition: Add H-MCM-22 (100 mg) as the catalyst and acetonitrile (4 mL) as the solvent.[4]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[4]

-

Workup: After completion, filter the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.

Causality: The use of a heterogeneous catalyst like H-MCM-22 facilitates the condensation by providing acidic sites to activate the carbonyl group of the ketone, while its solid nature allows for simple removal by filtration, streamlining the purification process.[4]

Diverse Pharmacological Activities

1,5-Benzodiazepine-2,4-diones exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Central Nervous System (CNS) Activity

Similar to their 1,4-benzodiazepine counterparts, some 1,5-benzodiazepine-2,4-diones possess anxiolytic and sedative properties.[6] The well-known drug Clobazam, a 1,5-benzodiazepine, is used as an anxiolytic and has demonstrated efficacy in managing anxiety and agitation. These effects are often associated with the modulation of GABA-A receptors, although the precise mechanism for all derivatives may vary.

A significant area of investigation for this class of compounds is their anticonvulsant activity. Clobazam is also utilized as an anticonvulsant agent, particularly in the treatment of epilepsy. Studies have shown that various substituted 1,5-benzodiazepine-2,4-diones exhibit potent anticonvulsant effects in animal models.[7][8] For instance, 7-(p-fluro-benzylamino-1,5-dimethyl-1,5-benzodiazepine-2,4-dione has shown promising anticonvulsant activity in maximal electroshock and pentylenetetrazol tests.

Anticancer Activity

Emerging research has highlighted the potential of 1,5-benzodiazepine-2,4-diones as anticancer agents.[1][9][[“]] Several derivatives have demonstrated moderate to good antitumor activities against a range of human cancer cell lines, including lung, breast, colon, and cervical carcinomas.[9]

-

Mechanism of Action: While the exact mechanisms are still under investigation, some derivatives are thought to induce apoptosis and inhibit cell proliferation in cancer cells.

Table 1: In Vitro Anticancer Activity of Selected 1,5-Benzodiazepine-2,4-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6m | MCF-7 (Breast) | Comparable to 5-Fluorouracil | [9][[“]] |

| Derivative with C-6 amide | A549 (Lung) | Moderate to Good | [9] |

| Derivative with C-6 amide | HCT116 (Colon) | Moderate to Good | [9] |

| Derivative with C-6 amide | HeLa (Cervical) | Moderate to Good | [9] |

Antimicrobial and Antiviral Activity

The 1,5-benzodiazepine-2,4-dione scaffold has also been explored for its antimicrobial and antiviral properties.[11]

Novel 1,5-benzodiazepine derivatives have shown moderate to good antibacterial and antifungal activities.[11][12] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aromatic ring significantly influence the antimicrobial potency.[11]

Certain substituted 1,5-benzodiazepine-2,4-diones have been identified as potent inhibitors of HIV-1 capsid assembly and viral replication.[13] This presents a promising avenue for the development of novel anti-HIV therapies.

Other Pharmacological Activities

Beyond the major areas discussed, 1,5-benzodiazepine-2,4-diones have been reported to exhibit a variety of other biological effects, including:

-

Cholecystokinin (CCK) Receptor Antagonism: Some derivatives act as potent antagonists for CCK-A and CCK-B receptors, suggesting potential applications in gastrointestinal and neurological disorders.[13]

-

N-methyl-D-aspartate (NMDA) Receptor Agonism: 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-dione has been identified as a potential lead compound for NMDA receptor agonists.[13]

-

Muscle Relaxant and Hypnotic Effects: These compounds have also been shown to possess muscle relaxant and hypnotic properties.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for rational drug design. For 1,5-benzodiazepine-2,4-diones, several SAR insights have been elucidated.

Figure 2: Key structural features influencing the pharmacological activity of 1,5-benzodiazepine-2,4-diones.

-

Substituents on the Aromatic Ring: The nature and position of substituents on the fused benzene ring play a critical role in determining the pharmacological profile. For instance, in anticancer derivatives, C-6 amide substituents have been shown to be beneficial for activity.[9]

-

N-Alkylation: Alkylation at the N1 and N5 positions can significantly impact CNS activities such as sedative and anxiolytic effects.[6]

-

Substituents at the C3 Position: Modifications at the C3 position of the diazepine ring can influence the potency and selectivity of the compounds.

Experimental Protocols for Pharmacological Evaluation

To ensure the trustworthiness and reproducibility of findings, robust and validated experimental protocols are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of 1,5-benzodiazepine-2,4-dione derivatives on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: This protocol includes positive (e.g., 5-Fluorouracil) and negative (vehicle) controls to validate the assay's performance. The dose-response curve generated allows for a quantitative assessment of cytotoxicity.

Future Perspectives and Conclusion

The 1,5-benzodiazepine-2,4-dione scaffold continues to be a rich source of pharmacologically active compounds. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities.

-

Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in relevant animal models.

References

- Chen, H., et al. (2014). Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3948-3951.

- Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents. (2014). Bioorganic & Medicinal Chemistry Letters.

- Kandri Rodi, Y., & Essassi, E. M. (2024). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4-DIONES. Moroccan Journal of Heterocyclic Chemistry, 23(3), 01-33.

- Kandri Rodi, Y., & Essassi, E. M. (2024). BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4-DIONES. Moroccan Journal of Heterocyclic Chemistry.

- Zellou, A., et al. (2021). Synthesis and pharmacologic study of 1,5-dialkyl-1,5-benzodiazepine-2,4-dithiones. Annales Pharmaceutiques Françaises, 79(4), 385-394.

- A review on recent advances in the synthesis and biological activities of 1,5-benzodiazepines. (2025). Journal of Molecular Structure.

- Kandri Rodi, Y., Misbahi, K., & Essassi, E. M. (2014). LES 1,5-BENZODIAZEPINE-2,4-DIONES : SYNTHESE, REACTIVITE, PROPRIETES PHYSICO-CHIMIQUES ET BIOLOGIQUES. Moroccan Journal of Heterocyclic Chemistry.

- Kumar, R., et al. (2011). Synthesis and antimicrobial activity of novel 1,5-benzodiazepines. Indian Journal of Chemistry - Section B, 50B(4), 549-554.

- Kandri Rodi, Y., & Essassi, E. M. (2024). biological properties of 1,5-benzodiazepine-2,4-diones.

-

Chimirri, A., et al. (1997). Anticonvulsant activity of azirino[1,2-d][9]benzodiazepines and related 1,4-benzodiazepines in mice. Pharmacology Biochemistry and Behavior, 58(1), 281-289.

- Reddy, C. V., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-7.

- Wang, L., et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry, 13(20), 5786-5798.

- 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. (2015).

- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.).

- A Review on the Synthesis of 1,5-Benzodiazepines. (2021). International Journal of Trend in Scientific Research and Development.

- Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. (2022).

- A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function. (1986). Epilepsy Research, 1(1), 3-12.

- Anticonvulsant action of a 1,5-benzodiazepine, clobazam, in reflex epilepsy. (1976). Epilepsia, 17(3), 323-331.

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijtsrd.com [ijtsrd.com]

- 6. [Synthesis and pharmacologic study of 1,5-dialkyl-1,5-benzodiazepine-2,4-dithiones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant action of a 1,5-benzodiazepine, clobazam, in reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Evolving Mechanisms of 1,5-Benzodiazepine Derivatives: Beyond GABAergic Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the term benzodiazepine has been largely synonymous with the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This is primarily due to the extensive research and clinical use of classical 1,4-benzodiazepines like diazepam. However, the structurally distinct class of 1,5-benzodiazepines presents a more complex and varied pharmacological profile that extends beyond simple GABAergic activity. This guide provides a detailed exploration of the mechanisms of action of 1,5-benzodiazepine derivatives, highlighting their unique interactions with multiple cellular targets, including a significant and often primary role as blockers of T-type voltage-gated calcium channels. We will delve into the experimental evidence that underpins these mechanisms, provide detailed protocols for their investigation, and discuss the implications for future drug development.

Introduction: A Tale of Two Scaffolds

The benzodiazepine core, a fusion of a benzene and a diazepine ring, exists in several isomeric forms. The placement of the two nitrogen atoms in the seven-membered diazepine ring dictates the compound's three-dimensional structure and, consequently, its pharmacological properties. Classical benzodiazepines are 1,4-benzodiazepines. In contrast, this guide focuses on the 1,5-benzodiazepine scaffold, where the nitrogen atoms are located at positions 1 and 5.[1]

This seemingly subtle structural shift has profound implications for the molecule's chemical properties, such as basicity, lipophilicity, and electronic charge distribution, leading to a different spectrum of biological targets compared to their 1,4-counterparts.[2][3] While some 1,5-benzodiazepines, notably clobazam, retain activity at the GABA-A receptor, many derivatives exhibit a wider range of biological effects, including anti-inflammatory, antimicrobial, antiulcer, and calcium channel blocking activities.[4][5][6] This guide will dissect the primary mechanisms that have been elucidated for this versatile chemical class.

The GABA-A Receptor: A Familiar Target with a Different Grip

For certain 1,5-benzodiazepine derivatives, such as the widely prescribed antiepileptic drug clobazam, the GABA-A receptor remains a key target.[7][8] Like classical benzodiazepines, these compounds act as positive allosteric modulators, enhancing the effect of the inhibitory neurotransmitter GABA.[9] Binding of the benzodiazepine to its specific site on the receptor complex increases the frequency of chloride channel opening when GABA is bound, leading to hyperpolarization of the neuron and a reduction in its excitability.[10][11]

Subunit Selectivity and Pharmacological Profile

A crucial distinction in the mechanism of clobazam and other 1,5-benzodiazepines lies in their potential for GABA-A receptor subunit selectivity. The GABA-A receptor is a pentameric complex composed of various subunits (e.g., α, β, γ).[10] The classical 1,4-benzodiazepines often bind non-selectively to the interface between α and γ subunits. There is evidence to suggest that clobazam may exhibit a degree of selectivity, for instance, binding with higher affinity to α2-containing receptors.[9][10] This selectivity is thought to contribute to its potent anticonvulsant and anxiolytic properties, with potentially fewer sedative effects compared to less selective benzodiazepines.[9][12]

The structural difference of the 1,5-benzodiazepine core, particularly the carboxamide group in clobazam versus the imine group in diazepam, influences how the molecule docks into the binding pocket, potentially favoring interactions with different subunit isoforms.[2][3]

A Primary Mechanism for Many Derivatives: T-Type Calcium Channel Blockade

Perhaps the most significant departure from classical benzodiazepine pharmacology is the well-documented activity of many 1,5-benzodiazepine and related 1,5-benzothiazepine derivatives as potent blockers of voltage-gated calcium channels (VGCCs), particularly those of the T-type.[13][14]

T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage-activated (LVA) channels that play a critical role in regulating neuronal excitability, pacemaking activity, and smooth muscle contraction.[15][16] They are activated by small depolarizations from a hyperpolarized state, making them key players in setting the threshold for action potential firing.[16] Their dysregulation has been implicated in conditions such as epilepsy, neuropathic pain, and cardiovascular diseases.

The Signaling Pathway of T-Type Channel Blockade

The mechanism involves the direct physical occlusion or allosteric inhibition of the channel pore by the 1,5-benzodiazepine molecule. This action prevents the influx of Ca²⁺ ions that would normally occur upon membrane depolarization, leading to a dampening of cellular excitability.

Caption: Mechanism of T-type calcium channel blockade by 1,5-benzodiazepines.

Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

The gold standard for confirming T-type calcium channel blockade is the whole-cell patch-clamp technique. This method allows for the direct measurement of ion flow through the channels in a single cell.

Causality Behind Experimental Choices:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used because they do not endogenously express significant levels of VGCCs. They can be transiently transfected with plasmids encoding specific T-type channel subunits (e.g., CaV3.1, CaV3.2, or CaV3.3), providing a clean and isolated system to study the effect of a compound on a specific channel subtype.

-

Voltage Protocol: T-type channels are "low-voltage-activated." Therefore, a specific voltage protocol is required to isolate their currents. The cell is held at a very negative potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-open state. Then, depolarizing steps to various test potentials (e.g., from -70 mV to +20 mV) are applied to elicit channel opening.[17] The peak inward current at each voltage step is measured before and after the application of the 1,5-benzodiazepine derivative.

-

Ionic Solutions: The extracellular solution contains Ca²⁺ or Ba²⁺ as the charge carrier. Barium is often substituted for calcium as it can pass through the channel more readily and reduces calcium-dependent inactivation, resulting in larger and more stable currents.[16] The intracellular solution contains a cesium-based salt to block outward potassium currents, which could otherwise contaminate the recording of the inward calcium currents.

Step-by-Step Protocol:

-

Cell Culture & Transfection: Culture HEK-293 cells and transfect with a plasmid containing the cDNA for the desired human T-type calcium channel α1 subunit (e.g., hCaV3.2) and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Preparation: 24-48 hours post-transfection, prepare a cell-containing coverslip for recording. Mount it on the stage of an inverted microscope.

-

Solutions:

-

External Solution (in mM): 10 BaCl₂, 135 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Approach a transfected cell with the pipette and form a high-resistance (>1 GΩ) "giga-seal."

-

Rupture the cell membrane to achieve the "whole-cell" configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

Apply a series of 200 ms depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments. Record the resulting inward currents. This establishes the baseline current-voltage (I-V) relationship.

-

-

Compound Application: Perfuse the bath with the external solution containing the 1,5-benzodiazepine derivative at the desired concentration.

-

Post-Compound Recording: Repeat the voltage-step protocol from step 5.

-

Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for patch-clamp analysis of T-type channel blockers.

Other Potential Mechanisms and Activities